4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline
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Overview
Description
4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a pyrrolidinyl-substituted phenyl group attached to the aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methylaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Condensation: The brominated intermediate is then subjected to a condensation reaction with 4-(pyrrolidin-1-yl)benzaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The aniline group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-methylaniline: A similar compound with a bromine atom and a methyl group but lacking the pyrrolidinyl-substituted phenyl group.
4-bromo-2-methyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}aniline: A compound with a similar structure but with a dimethylamino group instead of the pyrrolidinyl group.
Uniqueness
4-bromo-2-methyl-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline is unique due to the presence of the pyrrolidinyl-substituted phenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
Molecular Formula |
C18H19BrN2 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-(4-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C18H19BrN2/c1-14-12-16(19)6-9-18(14)20-13-15-4-7-17(8-5-15)21-10-2-3-11-21/h4-9,12-13H,2-3,10-11H2,1H3 |
InChI Key |
CZRBLKNOIOKBDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=CC=C(C=C2)N3CCCC3 |
Origin of Product |
United States |
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